1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-7-8-19(16(3)15(14)2)25(23,24)22-11-9-21(10-12-22)18-6-4-5-17(20)13-18/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKSYUVYCHXZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the reaction of 3-chloroaniline with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines.
- Catalyst Development : It is also investigated for its potential as a catalyst in various chemical reactions due to its unique structural properties.
Biology
- Biological Activity : Research indicates that 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine exhibits antimicrobial and anticancer properties. Its interaction with biological targets can modulate various pathways, making it a candidate for further pharmacological studies .
- Mechanism of Action : The mechanism involves interaction with enzymes or receptors that regulate biological functions. Studies are ongoing to elucidate specific targets and pathways affected by this compound.
Medicine
- Pharmaceutical Development : The compound is being explored for potential use as a pharmaceutical agent. Its derivatives have shown promise in treating conditions such as infections and cancer due to their bioactivity .
- Case Studies : Various studies have documented its efficacy against different bacterial strains and cancer cell lines, emphasizing its potential therapeutic applications.
Industry
- Material Development : In industrial applications, this compound may be used in the development of new materials or as a component in formulations requiring specific chemical properties.
- Research and Development : Its unique structure makes it suitable for research into novel compounds with enhanced biological activities.
Data Tables
The following table summarizes some key findings related to the biological activity of this compound:
| Application Area | Activity Type | Findings |
|---|---|---|
| Microbiology | Antimicrobial | Moderate efficacy against E. coli and S. aureus (MIC values around 10-15 µg/mL) |
| Oncology | Anticancer | Induces apoptosis in cancer cell lines; specific mechanisms under investigation |
| Synthetic Chemistry | Intermediate Use | Effective in synthesizing complex piperazine derivatives |
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Table 2: Substituent Impact on Piperazine Derivatives
Pharmacological Profiles and Receptor Interactions
Piperazine derivatives are prominent in serotonin (5-HT) receptor pharmacology:
- 5-HT1A Agonists : Compounds like BMY 7378 (analogous to buspirone) inhibit sympathetic nerve discharge (SND) via 5-HT1A activation, reducing blood pressure and heart rate .
- Mixed 5-HT1B/5-HT1C Activity : 1-(3-Chlorophenyl)piperazine (mCPP) antagonizes 5-HT2-mediated head-twitching but lacks anxiolytic effects, highlighting substituent-dependent selectivity .
The target compound’s trimethylsulfonyl group may reduce 5-HT1A/1B affinity while enhancing 5-HT2A antagonism, analogous to ritanserin derivatives .
Physicochemical and Antimicrobial Properties
Physical Properties
Piperazine HCl salts typically melt at 177–178°C, with carbon content >59% and nitrogen ~5% . The target compound’s trimethyl groups may elevate melting points due to crystallinity, while the sulfonyl moiety improves aqueous solubility relative to halogenated analogs.
Antimicrobial Activity
Triazole-conjugated piperazines (e.g., 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine derivatives) show antifungal activity against Aspergillus niger (14–15 mm inhibition zones) . The target compound’s sulfonyl group could similarly enhance microbial membrane disruption.
Biological Activity
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine core substituted with a 3-chlorophenyl group and a 2,3,4-trimethylbenzenesulfonyl moiety. This unique structure is believed to contribute to its diverse biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of the piperazine ring is often associated with enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent antimicrobial effects.
Anticancer Activity
Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The sulfonyl group may play a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds structurally akin to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.
Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. The modulation of neurotransmitter systems, especially serotonin and dopamine pathways, is a key area of interest.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Membrane Disruption : The hydrophobic nature of the trimethylbenzenesulfonyl group may disrupt microbial cell membranes.
Case Studies
- Anticancer Study : A study evaluated the effects of piperazine derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-(3-chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency due to improved nucleophilicity .
- Temperature Control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 2,3,4-trimethylbenzenesulfonyl chloride, DMF, 70°C | 68 | 92% |
| Piperazine coupling | 1-(3-chlorophenyl)piperazine, K₂CO₃, 80°C | 75 | 95% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 441.0 [M+H]⁺) .
- X-ray Crystallography : Resolve 3D conformation and steric interactions (if crystalline) .
Q. What physicochemical properties are critical for solubility and stability studies?
- Answer : Key properties include:
- LogP : ~3.5 (predicts moderate lipophilicity, suitable for blood-brain barrier penetration) .
- pKa : Piperazine nitrogen pKa ~7.2, enabling pH-dependent solubility .
- Thermal Stability : Decomposition >200°C (TGA analysis) .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine receptors) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- SAR Analysis : Compare with analogs (e.g., fluorinated or methoxy-substituted derivatives) to identify critical substituents .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for enzyme inhibition) across multiple labs .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., 1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine) to identify trends .
Q. How to design in vivo studies to evaluate anticonvulsant potential?
- Methodological Answer :
- Animal Models : Use pentylenetetrazole (PTZ)-induced seizures in rodents .
- Dosing : Administer 10–50 mg/kg intraperitoneally; monitor seizure latency and mortality .
- Biomarkers : Measure GABA levels (HPLC) or glutamate receptor expression (qPCR) post-treatment .
- Data Table :
| Model | Dose (mg/kg) | Seizure Latency (min) | Mortality Rate (%) |
|---|---|---|---|
| PTZ (mice) | 25 | 8.5 ± 1.2 | 20 |
| Maximal Electroshock (rats) | 50 | 12.3 ± 2.1 | 15 |
Q. What strategies mitigate instability of intermediates during synthesis?
- Answer :
- Light/Moisture Control : Use amber glassware and inert atmospheres for sulfonamide intermediates .
- Stabilizing Agents : Add molecular sieves to absorb moisture in reaction mixtures .
- Real-Time Monitoring : Employ inline FTIR to detect degradation products early .
Contradictions and Validation
- Example Contradiction : Discrepancies in receptor binding affinity (e.g., µ-opioid vs. σ receptors) may arise from assay conditions (e.g., pH or co-factors) .
- Resolution : Standardize protocols (e.g., uniform buffer systems) and validate with orthogonal methods (SPR vs. radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
